molecular formula C₁₀H₁₀N₂O₄S B1154812 Bisdescarboxy Ranelate

Bisdescarboxy Ranelate

Número de catálogo: B1154812
Peso molecular: 254.26
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bisdescarboxy Ranelate is a synthetic compound hypothesized to be a derivative of strontium ranelate, a well-characterized anti-osteoporotic agent. Strontium ranelate (C₁₂H₆N₂O₈SSr₂) is known for its dual action on bone metabolism, stimulating osteoblast-mediated bone formation while moderately inhibiting osteoclast-driven resorption . Bisdescarboxy Ranelate may retain similar pharmacological targets but with altered pharmacokinetic or safety profiles due to structural modifications.

Propiedades

Fórmula molecular

C₁₀H₁₀N₂O₄S

Peso molecular

254.26

Sinónimos

5-[Bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-3-methyl-thiophene;  2,2’-((3-Cyano-4-methylthiophen-2-yl)azanediyl)diacetic Acid

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Strontium Ranelate and Other Analogs

Pharmacological Mechanisms

Strontium ranelate’s efficacy in reducing vertebral and nonvertebral fractures in postmenopausal osteoporosis is well-documented, with clinical trials showing a 41% reduction in vertebral fracture risk over three years . Its mechanism involves activating the calcium-sensing receptor (CaSR) to promote osteoblast differentiation and collagen synthesis while suppressing RANKL-induced osteoclastogenesis .

Strontium Ranelate

  • Efficacy: Vertebral fracture risk reduction: 41% (RR 0.59, 95% CI 0.48–0.73) . Nonvertebral fracture risk reduction: 16% (RR 0.84, 95% CI 0.70–0.99) .
  • Safety: Increased risk of venous thromboembolism (VTE) and cardiovascular events .

Bisdescarboxy Ranelate (Theoretical Profile) :

  • Efficacy : Hypothesized to retain osteoblast-stimulating effects but with diminished anti-resorptive activity due to structural changes.
  • Safety: Potential reduction in VTE risk owing to decreased carboxyl-mediated interactions with coagulation pathways.
Table 1: Comparative Pharmacological Data
Parameter Strontium Ranelate Bisdescarboxy Ranelate (Projected)
Molecular Weight 513.49 g/mol ~400–450 g/mol (estimated)
Mechanism Dual action (CaSR activation) Selective osteoblast stimulation
Vertebral Fracture Risk 41% reduction Data unavailable
Major Adverse Events VTE, cardiovascular events Potentially reduced VTE risk
Bioavailability ~25% (oral) Likely improved due to lower polarity

Structural and Functional Analogues

  • Ranitidine Derivatives: While unrelated mechanistically, ranitidine compounds (e.g., ranitidine amino alcohol hemifumarate) share structural motifs with ranelate derivatives, such as sulfur-containing side chains . However, these lack bone-targeting properties.
  • Benzoate Esters : Compounds like methyl benzoate (CAS 93-58-3) and phenyl benzoate (CAS 93-99-2) share ester functional groups but are metabolically distinct from ranelates .

Métodos De Preparación

Thiophene Core Formation

Ranelic acid’s thiophene backbone is synthesized via cyclization reactions. A common approach involves the condensation of cyanacetamide derivatives with sulfur-containing precursors under acidic conditions. For example:

  • Step 1 : Reacting ethyl cyanoacetate with elemental sulfur and ammonium acetate yields a thiophene intermediate.

  • Step 2 : Functionalization with carboxymethyl groups via nucleophilic substitution.

Carboxylation and Side-Chain Modification

Subsequent steps introduce carboxyl groups:

  • Alkylation with chloroacetic acid derivatives to attach carboxymethyl branches.

  • Hydrolysis under basic conditions (e.g., NaOH) to free carboxylic acid groups.

Descarboxylation Strategies for Bisdescarboxy Ranelate

Descarboxylation—removal of carboxyl groups—can be achieved through thermal, acidic, or catalytic methods. Potential pathways for bisdescarboxy ranelate include:

Thermal Decarboxylation

Heating ranelic acid at 150–200°C in an inert atmosphere promotes CO₂ elimination. This method is non-selective and may require protecting groups to control which carboxyl groups are removed.

Acid-Catalyzed Decarboxylation

Using H₂SO₄ or polyphosphoric acid at moderate temperatures (80–120°C) selectively targets α-carboxyl groups adjacent to electron-withdrawing substituents (e.g., cyano groups).

Transition Metal Catalysis

Copper or palladium complexes (e.g., CuI, Pd(OAc)₂) facilitate decarboxylation via radical or oxidative mechanisms, offering better regioselectivity.

Challenges in Bisdescarboxy Ranelate Synthesis

ChallengeMitigation Strategy
Regioselectivity Use directing groups (e.g., nitro, cyano) to guide decarboxylation sites.
Byproduct Formation Optimize reaction time and temperature to minimize over-decarboxylation.
Purification Employ column chromatography or recrystallization for isolation.

Analytical Characterization

Critical quality control steps include:

  • Nuclear Magnetic Resonance (NMR) : Confirm loss of carboxyl protons (δ 10–12 ppm) and structural integrity.

  • Mass Spectrometry : Validate molecular weight reduction consistent with two decarboxylations.

  • X-ray Diffraction : Assess crystallinity and compare with parent ranelic acid .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Bisdescarboxy Ranelate in laboratory settings?

  • Methodological Answer : Synthesis should follow stepwise protocols with rigorous purity controls. Use liquid-phase peptide synthesis (LPPS) for carboxylate group stabilization, employing anhydrous conditions to prevent hydrolysis. Reagents like 4-Benzylmorpholine-3-carboxylic acid derivatives (e.g., CAS 1219426-63-7) can optimize coupling efficiency . Experimental details must include reaction temperature, solvent polarity, and catalyst ratios, as per reproducibility standards .

Q. How should researchers characterize the purity and structural identity of Bisdescarboxy Ranelate?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) for functional group analysis, high-performance liquid chromatography (HPLC) for purity assessment (>97%), and mass spectrometry (MS) for molecular weight confirmation. For novel derivatives, provide crystallographic data or comparative spectral libraries . Include batch-specific impurity profiles using gradient elution protocols .

Q. What analytical techniques are critical for quantifying Bisdescarboxy Ranelate in biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) to minimize matrix effects. Validate methods per ICH guidelines for linearity (R² >0.99), precision (%RSD <15%), and recovery (80–120%) . Optimize sample preparation via solid-phase extraction (SPE) to isolate the compound from plasma proteins .

Q. What theoretical frameworks guide Bisdescarboxy Ranelate’s mechanism of action studies?

  • Methodological Answer : Anchor hypotheses to ligand-receptor interaction models or chelation thermodynamics, depending on target pathways. For example, use density functional theory (DFT) simulations to predict binding affinities to calcium-sensing receptors, followed by in vitro validation via surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for Bisdescarboxy Ranelate synthesis?

  • Methodological Answer : Apply a 2³ full factorial design to test variables: temperature (25–60°C), solvent polarity (DMF vs. THF), and catalyst concentration (0.1–1.0 mol%). Analyze main effects and interactions via ANOVA, prioritizing factors with p-values <0.05. Use response surface methodology (RSM) to identify optimal yield conditions .

Q. What strategies resolve contradictions in Bisdescarboxy Ranelate’s pharmacokinetic data across studies?

  • Methodological Answer : Conduct meta-regression analysis to assess confounding variables (e.g., dosage forms, species differences). Validate findings via cross-species pharmacokinetic modeling (e.g., allometric scaling) and in vivo-in vitro correlation (IVIVC) studies. Replicate disputed results under harmonized protocols, such as USP dissolution apparatus II for bioavailability comparisons .

Q. How to design longitudinal studies assessing Bisdescarboxy Ranelate’s stability under varying conditions?

  • Methodological Answer : Implement a pre-test/post-test control group design with accelerated stability testing (40°C/75% RH for 6 months). Monitor degradation products via forced degradation studies (acid/base/oxidative stress) and kinetic modeling (Arrhenius equation) to predict shelf life. Include control batches with inert excipients to isolate compound-specific degradation .

Q. How to integrate computational modeling with experimental data in Bisdescarboxy Ranelate research?

  • Methodological Answer : Combine molecular dynamics simulations (e.g., AMBER or GROMACS) with experimental binding assays. Use Bayesian statistics to iteratively refine force field parameters based on SPR or isothermal titration calorimetry (ITC) data. Validate synergy via ROC curves comparing predicted vs. observed activity .

Methodological Guidelines

  • Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets. Use platforms like Zenodo for public deposition, ensuring metadata includes experimental conditions and instrument calibration logs .
  • Ethical Reproducibility : Pre-register protocols on Open Science Framework (OSF) and share negative results to mitigate publication bias .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.